molecular formula C9H6FNO3S B1403013 5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid CAS No. 1375302-46-7

5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid

Cat. No. B1403013
M. Wt: 227.21 g/mol
InChI Key: XTVNTNKBXWSLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid is C9H5FN2OS . It’s a derivative of benzo[d]thiazole, a bicyclic compound consisting of fused benzene and thiazole rings .

Scientific Research Applications

  • Summary of the Application : A new benzothiazole azo dye, also known as “BAN”, has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . In addition, the BAN–Hg (II) complex can be used as a simple and selective chemosensor for the screening of purified biothiols, such as cysteine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .
  • Methods of Application or Experimental Procedures : The pink-colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The complex formation causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm . The change in the optical property of BAN upon complexation with mercury (II) was confirmed by ab initio calculations .
  • Results or Outcomes : The new chemosensor was used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10^−8 M (10 ppb). The limit of detection (LOD) of Hg^2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg^2+ concentration in drinking water that is set by the WHO . The BAN–Hg (II) complex was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^−7 M .

properties

IUPAC Name

5-fluoro-6-methoxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3S/c1-14-6-3-7-5(2-4(6)10)11-8(15-7)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVNTNKBXWSLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid
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Reactant of Route 6
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